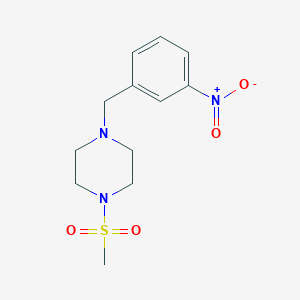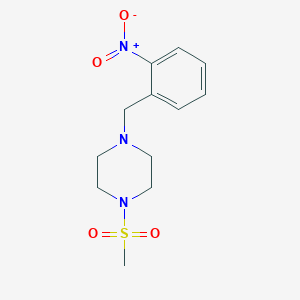![molecular formula C17H30N2O B246133 N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide, also known as Memantine, is a medication used to treat Alzheimer's disease. It is a non-competitive NMDA receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory. Memantine is a synthetic compound that was first synthesized in 1968 and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.
Mecanismo De Acción
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide works by blocking the action of glutamate, a neurotransmitter that is involved in learning and memory. It does this by binding to the NMDA receptor, which is a type of glutamate receptor. By blocking the action of glutamate, memantine reduces the excitotoxicity that can occur in Alzheimer's disease.
Biochemical and Physiological Effects:
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in the brain, increase the production of neurotrophic factors, and improve synaptic plasticity. In addition, it has been shown to improve mitochondrial function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action. It is also relatively easy to synthesize and is commercially available. However, there are some limitations to its use. It has a relatively short half-life, which means that it may need to be administered frequently in experiments. In addition, its effects may be dose-dependent, which can make it difficult to compare results between different experiments.
Direcciones Futuras
There are a number of future directions for research on memantine. One area of interest is its use in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is its use in other neurological disorders such as Parkinson's disease and multiple sclerosis. Finally, there is interest in developing new compounds that are based on the structure of memantine but have improved pharmacological properties.
Métodos De Síntesis
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide is synthesized using a multi-step process starting from 1-adamantanecarboxylic acid. The synthesis involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with diethylamine to form the N,N-diethylamide. The final step involves the reaction of the N,N-diethylamide with 1-bromo-3-chloropropane to form N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide.
Aplicaciones Científicas De Investigación
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide has been extensively studied for its use in Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease. In addition, it has been studied for its use in other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
Propiedades
Fórmula molecular |
C17H30N2O |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C17H30N2O/c1-3-19(4-2)6-5-18-16(20)17-10-13-7-14(11-17)9-15(8-13)12-17/h13-15H,3-12H2,1-2H3,(H,18,20) |
Clave InChI |
ZCWPLFSPERUBNW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C12CC3CC(C1)CC(C3)C2 |
SMILES canónico |
CCN(CC)CCNC(=O)C12CC3CC(C1)CC(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B246051.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B246054.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B246055.png)
![N-{2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246059.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246060.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246063.png)
![(6Z)-6-[3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-phenyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B246064.png)
![2-[(Z)-2-(2,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B246065.png)


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)

